1,2-Bis(oxiran-2-ylmethoxy)cyclohexane

Descripción general

Descripción

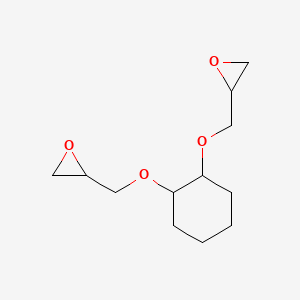

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is an organic compound with the molecular formula C12H20O4 It is a cyclohexane derivative with two oxirane (epoxide) groups attached to the 1 and 2 positions of the cyclohexane ring through methoxy linkages

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane undergoes various chemical reactions, including:

Oxidation: The epoxide groups can be oxidized to form diols.

Reduction: Reduction of the epoxide groups can yield alcohols.

Substitution: The epoxide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can react with the epoxide groups.

Major Products Formed

Oxidation: Diols are formed as major products.

Reduction: Alcohols are the primary products.

Substitution: Substituted products with nucleophiles attached to the former epoxide positions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane has the molecular formula and a molecular weight of approximately 228.285 g/mol. The structure features two oxirane (epoxide) rings attached to a cyclohexane backbone, which contributes to its reactivity and utility in polymer chemistry.

Epoxy Resin Production

One of the primary applications of this compound is as a curing agent in epoxy resin formulations. Epoxy resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.

Case Study: Curing Agent Efficacy

A study highlighted the use of this compound as a curing agent for epoxy resins, demonstrating enhanced mechanical properties compared to traditional curing agents. The research indicated that the inclusion of this compound resulted in lower viscosity and faster curing times while maintaining high glass transition temperatures (Tg) in the cured products .

| Property | Traditional Curing Agent | With this compound |

|---|---|---|

| Viscosity | Higher | Lower |

| Curing Time | Slower | Faster |

| Glass Transition Temp (°C) | Lower | Higher |

Polymer Synthesis

In addition to its role in epoxy resins, this compound is utilized in the synthesis of various polymers. Its epoxide groups can undergo ring-opening reactions, allowing for the formation of polyethers and polyesters with tailored properties.

Case Study: Hydrolytic Kinetic Resolution

Research has shown that this compound can be effectively used in the hydrolytic kinetic resolution process to synthesize chirally pure β-blockers. The epoxide functionality facilitates selective reactions that lead to high enantioselectivity and yield .

Coating Applications

The compound's properties make it suitable for use in coatings that require durability and resistance to chemicals and solvents. Its incorporation into coating formulations enhances adhesion and provides protective barriers against environmental factors.

Performance Metrics

| Coating Type | Durability | Chemical Resistance |

|---|---|---|

| Standard Coating | Moderate | Low |

| Coating with this compound | High | High |

Mecanismo De Acción

The mechanism of action of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparación Con Compuestos Similares

Similar Compounds

- 1,4-Bis((oxiran-2-ylmethoxy)methyl)cyclohexane

- 1,2-Bis(oxiran-2-ylmethoxy)ethane

Uniqueness

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is unique due to its specific structural arrangement, which provides distinct reactivity and properties compared to similar compounds. Its cyclohexane core and the positioning of the epoxide groups contribute to its stability and versatility in various chemical reactions.

Actividad Biológica

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane, also known as a glycidyl ether, is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its epoxide groups that contribute to its reactivity and biological activity. Its chemical structure allows for interactions with various biomolecules, influencing cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

- Cell Signaling Modulation : It affects cell signaling pathways by altering the expression of genes involved in oxidative stress and apoptosis. This modulation can lead to significant changes in cellular behavior, including proliferation and survival .

Anticancer Potential

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways . A study involving animal models showed that treatment with this compound resulted in reduced tumor growth rates and increased survival times compared to control groups.

Toxicity Studies

Toxicological assessments reveal that the compound has a relatively high LD50 value (greater than 2000 mg/kg) in dermal exposure tests on rats, indicating low acute toxicity under specific conditions . However, prolonged exposure may lead to adverse effects on liver function and other organs, necessitating careful dosage control in experimental settings.

Study on Hepatotoxicity

A notable study investigated the hepatotoxic effects of this compound using a rat model. The results indicated that while acute exposure did not significantly increase liver enzyme levels indicative of damage, chronic exposure led to histopathological changes such as fatty liver degeneration at higher doses (≥60 mg/kg) .

Anticancer Efficacy Study

In another study focusing on its anticancer efficacy, researchers treated mice bearing tumor xenografts with varying doses of this compound. The findings demonstrated a dose-dependent reduction in tumor size and weight after four weeks of treatment, suggesting potential as an effective therapeutic agent against certain cancers .

Data Tables

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Hepatotoxicity Study | Rats | 20 - 60 | No significant liver damage at low doses; fatty liver at high doses |

| Anticancer Efficacy | Mice | 10 - 50 | Dose-dependent reduction in tumor size |

Propiedades

IUPAC Name |

2-[[2-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-2-4-12(16-8-10-6-14-10)11(3-1)15-7-9-5-13-9/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYXQFBTCCSKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)OCC2CO2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555725 | |

| Record name | 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37763-26-1 | |

| Record name | 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.